2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpyrimidinyl group, and a methoxyphenyl piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The synthesis begins with the preparation of the 2-(4-fluorophenyl)-6-methylpyrimidine core. This can be achieved through a condensation reaction between 4-fluoroaniline and acetylacetone in the presence of a suitable catalyst.
Etherification: The next step involves the etherification of the pyrimidine core with 4-(4-methoxyphenyl)piperazine. This reaction is typically carried out under basic conditions using a suitable base such as potassium carbonate.
Final Coupling: The final step involves the coupling of the etherified pyrimidine intermediate with an appropriate ethanone derivative. This step may require the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Research: The compound serves as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
- **2-{[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
- **2-{[2-(4-methylphenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
Uniqueness
The uniqueness of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-17-15-22(27-24(26-17)18-3-5-19(25)6-4-18)32-16-23(30)29-13-11-28(12-14-29)20-7-9-21(31-2)10-8-20/h3-10,15H,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYUVIVCFHABTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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